molecular formula C19H26N2O2 B4018975 N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide

N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide

Cat. No. B4018975
M. Wt: 314.4 g/mol
InChI Key: OZYKECDIWRBBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar azabicyclo compounds involves multi-step processes, including Mannich condensation and reactions with formaldehyde and primary amines or amino acids. For example, new derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides were synthesized through such methods, demonstrating the complexity and versatility of synthesizing azabicyclo compounds (Mukhtorov et al., 2018).

Molecular Structure Analysis

The molecular structure of azabicyclo derivatives is characterized by their azabicyclo core, amide groups, and additional functional groups introduced through synthesis. The structure is often confirmed using techniques such as IR, 1H-, 13C-, two-dimensional correlation NMR spectroscopy, and elemental analysis. These methods help in identifying the characteristic absorption bands of amide groups and the positioning of substituents within the molecule (Mukhtorov et al., 2018).

Chemical Reactions and Properties

Azabicyclo compounds participate in various chemical reactions, including Mannich condensation, which is a key step in their synthesis. Their chemical properties can be further modified through reactions that introduce or transform functional groups, such as nitro, carbonyl, and amino groups, offering a wide range of possibilities for functionalization and subsequent chemical reactions (Mukhtorov et al., 2018).

properties

IUPAC Name

N-[2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13(22)20-16-8-6-5-7-15(16)17(23)21-12-19(4)10-14(21)9-18(2,3)11-19/h5-8,14H,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKECDIWRBBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide
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N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide
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N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide
Reactant of Route 4
N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide

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